2-(p-Tolylamino)isonicotinonitrile

Description

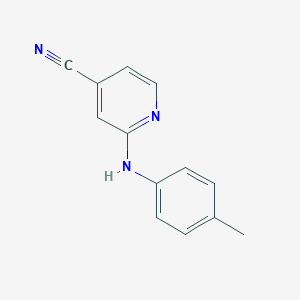

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylanilino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPOQYFHSBSMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640870 | |

| Record name | 2-(4-Methylanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-07-1 | |

| Record name | 2-[(4-Methylphenyl)amino]-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylanilino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization of 2 P Tolylamino Isonicotinonitrile

Reactivity of the Isonicotinonitrile Core

The isonicotinonitrile core of 2-(p-Tolylamino)isonicotinonitrile is an electron-deficient aromatic system, a characteristic that is somewhat modulated by the presence of the electron-donating (p-Tolylamino) group at the 2-position. Nevertheless, the pyridine (B92270) nitrogen and the cyano group at the 4-position render the ring susceptible to certain types of reactions.

The functionalization of pyridines is a significant area of research due to their prevalence in pharmaceuticals, natural products, and materials. researchgate.net Site-selective functionalization can be challenging but is often achieved by leveraging the intrinsic reactivity of the pyridine ring. researchgate.net For instance, N-functionalization of pyridines can direct substitution to the C2 and C4 positions. researchgate.net

One common reaction of pyridine derivatives is their activation with agents like trifluoromethanesulfonic anhydride, which enhances their reactivity toward nucleophiles for late-stage functionalization under mild conditions. researchgate.net While direct examples with this compound are not extensively documented, analogous reactions on similar pyridine systems suggest potential pathways for its derivatization.

Ring transformation reactions are also a possibility for substituted pyridines. For example, certain pyrimidine (B1678525) derivatives can be converted into pyridines. wur.nlresearchgate.net Conversely, the transformation of pyridines into other heterocyclic systems, though less common, has been reported under specific conditions. wur.nl The presence of both an amino and a nitrile group on the pyridine ring could facilitate such transformations. For instance, some dinitropyridones undergo three-component ring transformations with ketones and ammonia (B1221849) to yield nitropyridines. nih.gov

Transformations Involving the (p-Tolylamino) Group

The secondary amine linkage in this compound is a key site for chemical modification. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles.

Standard transformations for secondary arylamines can be applied to the (p-tolylamino) group. These include N-alkylation, N-acylation, and N-arylation reactions. Such modifications can be used to introduce a wide variety of substituents, thereby tuning the electronic and steric properties of the molecule. These transformations are fundamental in medicinal chemistry for establishing structure-activity relationships. nih.gov

The amino group also influences the reactivity of the pyridine ring. The introduction of amino groups onto surfaces has been shown to enhance properties like wettability. nih.gov In the context of a molecule, the (p-tolylamino) group can direct electrophilic substitution to the ortho and para positions of the tolyl ring, although the electron-deficient nature of the isonicotinonitrile core may deactivate the system towards such reactions.

Functionalization for Advanced Material Applications

The derivatization of molecules like this compound is of significant interest for the development of advanced materials. The inherent properties of the aminopyridine scaffold make it a promising candidate for applications in optics and electronics. acs.org

Functionalization can be achieved through various methods, including grafting the molecule onto surfaces or incorporating it into larger polymeric structures. For instance, aminopropyl groups can be grafted onto mesoporous silica (B1680970) (MCM-41) to create hybrid materials with tailored properties. researchgate.net This suggests that this compound could be similarly anchored to substrates to develop functional materials. The introduction of amino groups onto materials can also confer antibacterial properties and alter surface wettability. rsc.org

In the field of organic electronics, aminopyridine derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other devices. The ability to modify both the (p-tolylamino) group and the isonicotinonitrile core allows for the fine-tuning of the molecule's photophysical and electronic properties.

The following table summarizes potential functionalization strategies for material applications:

| Functionalization Strategy | Reagents/Conditions | Potential Application |

| N-Alkylation/Arylation | Alkyl halides, Aryl boronic acids | Tuning electronic properties for OLEDs |

| Surface Grafting | Silane coupling agents | Creation of functionalized surfaces |

| Polymerization | Copolymerization with other monomers | Development of advanced polymers |

Heterocyclization Reactions Utilizing the Nitrile Functionality

The nitrile group at the 4-position of the isonicotinonitrile core is a versatile functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. This is a common strategy in drug discovery and materials science to build molecular complexity.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be used in subsequent cyclization reactions. More directly, the nitrile group can react with various nucleophiles to form five- or six-membered heterocyclic rings. For example, reaction with hydrazines can lead to the formation of aminopyrazoles, while reaction with amidines can yield aminopyrimidines.

A notable reaction is the conversion of 5-nitropyrimidine (B80762) into 2-amino-5-nitro-3-R-pyridines using CH-active nitriles. researchgate.net While this is a ring transformation, it highlights the utility of nitriles in constructing pyridine rings. In the case of this compound, the nitrile group can serve as a key building block for the synthesis of fused heterocyclic systems. For instance, reaction with active methylene (B1212753) compounds in the presence of a base can lead to the formation of pyridopyrimidine or other related structures.

The table below outlines some potential heterocyclization reactions involving the nitrile group:

| Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazolopyridine |

| Guanidine | Pyridopyrimidine |

| Hydroxylamine | Pyridoxadiazole |

| Amidines | Pyridopyrimidine |

These reactions underscore the synthetic utility of this compound as a precursor for a wide range of complex heterocyclic compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization Methodologies for 2 P Tolylamino Isonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(p-Tolylamino)isonicotinonitrile. Both ¹H and ¹³C NMR spectroscopy are utilized to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the p-tolyl and isonicotinonitrile moieties, the amine proton, and the methyl protons are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the pyridine (B92270) ring of the isonicotinonitrile core would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atom. The protons of the p-tolyl group would also resonate in the aromatic region, with the protons ortho and meta to the amino group showing distinct chemical shifts. The singlet for the methyl group (–CH₃) protons would be expected in the upfield region, around 2.3 ppm. The amine (–NH–) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atom of the nitrile group (–C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons of both the pyridine and tolyl rings would appear in the downfield region, typically between 110 and 150 ppm. The methyl carbon of the p-tolyl group would resonate at a much higher field, around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 150 |

| Tolyl Ring Protons | 6.8 - 7.5 | 115 - 145 |

| Amine Proton (NH) | Variable (broad singlet) | - |

| Methyl Protons (CH₃) | ~2.3 | ~21 |

| Nitrile Carbon (CN) | - | 115 - 125 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show a sharp and strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings and the C≡N stretch are expected to show strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 (Strong, Sharp) | 2220 - 2240 (Strong) |

| Amine (N-H) | Stretching | 3300 - 3500 (Sharp) | Weak |

| Aromatic C-H | Stretching | > 3000 | Strong |

| Aliphatic C-H (CH₃) | Stretching | < 3000 | Strong |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, with a chemical formula of C₁₃H₁₁N₃, the expected exact molecular weight is approximately 209.1004 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways could involve the cleavage of the C-N bond between the tolyl group and the pyridine ring, leading to fragments corresponding to the p-tolyl radical and the 2-aminoisonicotinonitrile cation, or vice versa. Loss of the methyl group from the tolyl moiety or cleavage of the nitrile group are also plausible fragmentation pathways.

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Laser Desorption/Ionization (LDI) can be particularly useful for the analysis of this compound, especially for obtaining a strong molecular ion peak with minimal fragmentation, which is often a challenge with electron ionization (EI) for such aromatic compounds. These "soft" ionization techniques are ideal for confirming the molecular weight with high accuracy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound suggests that it will absorb light in the UV region. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π-π* transitions within the pyridine and tolyl rings, as well as n-π* transitions associated with the nitrogen atoms. The position and intensity of these absorption maxima (λ_max) provide insights into the extent of conjugation and the electronic nature of the molecule.

If the compound is fluorescent, its photoluminescence spectrum will show an emission peak at a longer wavelength than the absorption maximum (Stokes shift). The quantum yield of fluorescence can also be determined, which provides information about the efficiency of the radiative decay process.

Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the compound can be determined. The presence of the electron-rich p-tolylamino group and the electron-deficient isonicotinonitrile moiety suggests that the compound may exhibit both oxidation and reduction processes. The CV data can provide information about the HOMO and LUMO energy levels of the molecule, which is crucial for understanding its electronic behavior and potential applications in materials science.

Thermal Analysis Techniques for Phase Transitions and Stability (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. A TGA thermogram of this compound would indicate the temperature at which the compound begins to degrade.

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram can reveal important thermal events such as melting point, crystallization temperature, and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed.

Theoretical and Computational Investigations of 2 P Tolylamino Isonicotinonitrile

Quantum-Chemical Calculations for Electronic Structure and Molecular Behavior

Quantum-chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation or its density-functional-based approximations. rsc.org These methods are crucial for understanding the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide array of systems. rsc.org DFT calculations determine the electronic energy and structure of a molecule based on its electron density. A typical DFT study involves selecting a functional (e.g., B3LYP, M06-2X, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to optimize the molecular geometry and calculate various properties. rsc.orgscirp.org For a molecule like 2-(p-Tolylamino)isonicotinonitrile, DFT would be used to determine its most stable three-dimensional structure, bond lengths, bond angles, and the distribution of electron charge across the molecule (e.g., Mulliken atomic charges). scirp.org

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate benchmark results for molecular properties. scirp.org

Table 1: Illustrative Data Obtainable from DFT Calculations for Aromatic Amine Compounds Note: This table is illustrative and does not represent actual calculated data for this compound. It shows the typical parameters obtained from DFT studies on similar molecules.

| Parameter | Typical Method | Expected Information |

| Ground State Energy | DFT (B3LYP/6-311G+(d,p)) | Provides the total electronic energy of the optimized molecule, indicating its thermodynamic stability. |

| Dipole Moment | DFT (B3LYP/6-311G+(d,p)) | Indicates the overall polarity of the molecule, arising from asymmetric charge distribution. |

| Bond Lengths (e.g., C-N, C≡N) | DFT Geometry Optimization | Reveals the precise distances between atoms, offering insight into bond strength and character. |

| Bond Angles (e.g., C-N-C) | DFT Geometry Optimization | Defines the molecular shape and steric relationships between different functional groups. |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. rsc.org TD-DFT is an extension of DFT used to investigate the electronic excited states of molecules. rsc.org It is instrumental in predicting electronic absorption and emission spectra (UV-Vis and photoluminescence). amazonaws.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum. rsc.org Similarly, by optimizing the geometry of the first excited state (S1) and calculating the transition energy back to the ground state, it can predict the fluorescence emission wavelength. rsc.org These calculations are crucial for designing materials for applications like organic light-emitting diodes (OLEDs). amazonaws.com

Molecular Orbital Analysis (HOMO, LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. ossila.comwikipedia.org

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level correlates with the ionization potential and the ability of the molecule to act as an electron donor. ossila.com

LUMO: Represents the orbital to which an electron is most easily added. Its energy level is related to the electron affinity and the molecule's ability to act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. wikipedia.org A small gap generally indicates that the molecule can be excited with less energy, suggesting higher chemical reactivity and a red-shift in its absorption spectrum. wikipedia.orgmdpi.com In the context of materials science, the HOMO-LUMO gap is a key factor in determining the electronic and optical properties of organic semiconductors. ossila.com For this compound, the HOMO would likely be distributed over the electron-rich p-tolylamino group, while the LUMO might be localized on the electron-accepting isonicotinonitrile moiety.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: This table is illustrative, showing the kind of data derived from HOMO-LUMO analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Calculation Method | Significance |

| EHOMO | DFT (e.g., B3LYP/6-31G(d)) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | DFT (e.g., B3LYP/6-31G(d)) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates electronic excitability, chemical reactivity, and optical properties. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its structural flexibility, particularly the rotation around the C-N bond connecting the tolyl and pyridine (B92270) rings. This analysis can be performed by systematically rotating the dihedral angle and calculating the energy at each step using DFT to identify the most stable conformer and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the atoms' positions and velocities. researchgate.net This allows for the exploration of conformational changes, molecular flexibility, and interactions with a solvent or other molecules. For this compound, MD simulations could reveal how the molecule behaves in solution, how its conformation fluctuates at different temperatures, and how it might interact with a surface or aggregate with other molecules. researchgate.netmdpi.com

Simulation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR, PL)

Computational methods are highly effective at simulating various spectroscopic properties, which can be used to interpret and verify experimental data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scirp.org These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated spectrum with the experimental one can help confirm the molecular structure and the successful synthesis of the compound.

UV-Vis and Photoluminescence (PL) Spectroscopy: As mentioned, TD-DFT is the primary tool for simulating UV-Vis absorption and PL emission spectra. rsc.org The calculated maximum absorption (λmax) and emission wavelengths can be directly compared to experimental results. Discrepancies between gas-phase calculations and solution-phase experiments can often be reconciled by including a solvent model in the computation.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. amazonaws.com Calculated 1H and 13C NMR spectra are valuable for assigning experimental peaks and confirming the chemical structure.

Table 3: Simulated Spectroscopic Data and Their Significance Note: This is an illustrative table. A specific computational study on this compound is required to generate actual data.

| Spectroscopy Type | Computational Method | Information Provided |

| IR | DFT Frequency Calculation | Vibrational modes (stretching, bending) of functional groups (e.g., C≡N, N-H). |

| UV-Vis | TD-DFT | Electronic transition energies, maximum absorption wavelength (λmax), oscillator strengths. mdpi.com |

| PL | TD-DFT (S1 optimization) | Emission wavelength, nature of the emissive excited state (e.g., charge-transfer). |

| NMR | DFT (GIAO) | Chemical shifts (δ) for 1H and 13C nuclei, aiding in structural elucidation. amazonaws.com |

Prediction of Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other in the solid state or in solution is crucial for its material properties. Computational methods can predict the types and strengths of non-covalent interactions, such as hydrogen bonds (e.g., involving the amine N-H group) and π-π stacking interactions between the aromatic rings. mdpi.comresearchgate.net

Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides a detailed understanding of what drives molecular aggregation. MD simulations can also be used to observe aggregation behavior directly by simulating a system with many molecules over a sufficiently long timescale. mdpi.com Understanding these interactions is key to predicting crystal packing and the morphology of thin films, which are critical for applications in organic electronics. researchgate.net

Advanced Photophysical Properties and Exciton Dynamics of 2 P Tolylamino Isonicotinonitrile

Investigation of Absorption and Emission Characteristics

The electronic absorption and emission spectra of donor-acceptor molecules like 2-(p-Tolylamino)isonicotinonitrile are governed by intramolecular charge transfer (ICT) transitions. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating p-tolylamino moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing isonicotinonitrile core.

Solvatochromism and Environmental Effects on Photoluminescence

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a hallmark of compounds with a significant difference in dipole moment between their ground and excited states. For this compound, the ICT excited state is expected to be substantially more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

The photoluminescence quantum yield (PLQY) is also highly sensitive to the molecular environment. In non-polar solvents, the molecule may exhibit strong fluorescence. However, in highly polar or protic solvents, non-radiative decay pathways can become more prominent, potentially leading to a decrease in emission intensity.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.38 | 350 | 450 | 7346 |

| Dichloromethane | 8.93 | 355 | 480 | 8230 |

| Acetonitrile | 37.5 | 360 | 510 | 9250 |

| Methanol | 32.7 | 362 | 525 | 9670 |

Note: This table presents hypothetical data based on the expected behavior of similar donor-acceptor molecules to illustrate the principle of solvatochromism. Actual experimental values may differ.

Aggregation-Induced Emission (AIE) Phenomena in Related Systems

While many conventional luminophores suffer from aggregation-caused quenching (ACQ) in the solid state, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE). wikipedia.orgrsc.org This phenomenon arises from the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways, leading to enhanced emission. rsc.org

Structurally related pyridine (B92270) derivatives have been shown to exhibit AIE. nih.govrsc.org For instance, protonation of pyridines can lead to significant solid-state luminescence. nih.gov Given the presence of the pyridine-like isonicotinonitrile core and the rotatable p-tolylamino group, this compound is a candidate for AIE activity. In dilute solutions, the molecule may be weakly emissive due to the free rotation of the tolyl group, which provides a non-radiative decay pathway. Upon aggregation in a poor solvent or in the solid state, the restriction of this rotation could lead to a significant enhancement of the fluorescence quantum yield.

Exciton (B1674681) Generation and Recombination Pathways

In the context of organic electronics, an exciton is a bound state of an electron and an electron hole. In a molecule like this compound, absorption of a photon creates a singlet exciton (S₁). This exciton can then decay back to the ground state (S₀) through several pathways:

Radiative Recombination (Fluorescence): The exciton decays by emitting a photon. The rate of this process is denoted as k_r.

Non-radiative Recombination: The exciton decays without emitting a photon, typically through vibrational relaxation. The rate is denoted as k_nr.

Intersystem Crossing (ISC): The singlet exciton can convert into a triplet exciton (T₁). The rate is denoted as k_ISC.

The photoluminescence quantum yield (PLQY) is determined by the competition between these rates: PLQY = k_r / (k_r + k_nr + k_ISC).

Triplet State Management and Reverse Intersystem Crossing (RISC)

In organic light-emitting diodes (OLEDs), electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. Since triplet excitons are spin-forbidden from radiatively decaying to the singlet ground state (a phenomenon known as phosphorescence, which is typically slow and inefficient at room temperature in purely organic molecules), their energy is often wasted. Thermally Activated Delayed Fluorescence (TADF) is a mechanism to harvest these triplet excitons. nih.govmdpi.com

Analysis of Singlet-Triplet Energy Gap (ΔEST)

The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net A small ΔEST allows for efficient reverse intersystem crossing (RISC), where triplet excitons can be converted back into singlet excitons by harvesting thermal energy from the environment. These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence.

For donor-acceptor molecules like this compound, the spatial separation of the HOMO and LUMO can lead to a small ΔEST. Theoretical studies on similar donor-acceptor systems with nicotinonitrile or isonicotinonitrile acceptors have shown that a twisted geometry between the donor and acceptor units is crucial for achieving a small ΔEST. mdpi.com

Table 2: Representative Photophysical Data for TADF Emitters with Nicotinonitrile Moieties

| Compound | Host | λPL (nm) | PLQY (%) | ΔEST (eV) | Reference |

| ICzCN | PPF | 489 | 14.8 | ~0.08 | mdpi.com |

| ICzCYP | PPF | 475 | 14.9 | ~0.11 | mdpi.com |

Note: This table shows experimental data for related TADF emitters to illustrate the typical range of properties. ICzCN and ICzCYP are donor-acceptor molecules containing indolocarbazole as the donor and nicotinonitrile derivatives as the acceptor.

Thermally Activated Delayed Fluorescence (TADF) Principles

The process of TADF can be summarized as follows:

Excitation: Electrical or optical excitation creates both singlet (S₁) and triplet (T₁) excitons.

Prompt Fluorescence: The initially generated S₁ excitons decay rapidly via fluorescence.

Intersystem Crossing (ISC): Some of the remaining S₁ excitons may undergo ISC to the T₁ state.

Reverse Intersystem Crossing (RISC): Due to the small ΔEST, T₁ excitons are thermally up-converted to the S₁ state. The rate of this process (k_RISC) is highly dependent on temperature and ΔEST.

Delayed Fluorescence: The S₁ excitons generated via RISC then decay radiatively, producing fluorescence on a longer timescale than prompt fluorescence.

The efficiency of TADF is critically dependent on maximizing k_RISC while minimizing non-radiative decay from the triplet state. The donor-acceptor architecture of this compound makes it a promising candidate for exhibiting TADF, provided that its ΔEST is sufficiently small.

Photoluminescence Quantum Yield (PLQY) Determination

The photoluminescence quantum yield is a critical parameter that quantifies the efficiency of the emission process of a luminescent molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is often a desirable characteristic for materials used in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The determination of PLQY is typically performed using a comparative method, where the fluorescence intensity of the sample is compared against a well-characterized standard with a known PLQY. The selection of the standard is crucial and depends on the absorption and emission range of the compound under investigation.

Hypothetical Data Table for PLQY of this compound:

Since no experimental data is available, the following table is a hypothetical representation of how PLQY data for this compound in different solvents might be presented. The choice of solvents with varying polarities would be essential to understand the influence of the local environment on the emissive properties of the molecule.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Reference Standard | PLQY_std | PLQY_sample (%) |

| Cyclohexane | 2.02 | 1.426 | - | - | Quinine Sulfate | 0.54 | - |

| Toluene | 2.38 | 1.496 | - | - | Quinine Sulfate | 0.54 | - |

| Dichloromethane | 8.93 | 1.424 | - | - | Quinine Sulfate | 0.54 | - |

| Acetonitrile | 37.5 | 1.344 | - | - | Quinine Sulfate | 0.54 | - |

| Methanol | 32.7 | 1.329 | - | - | Quinine Sulfate | 0.54 | - |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Transient Photoluminescence Spectroscopy for Excited-State Lifetimes

Transient photoluminescence spectroscopy is a powerful technique used to measure the decay kinetics of the excited state, providing information about the excited-state lifetime (τ). The lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of de-excitation processes, including both radiative (fluorescence) and non-radiative decay pathways.

The measurement is typically performed by exciting the sample with a short pulse of light and then monitoring the time-resolved decay of the subsequent photoluminescence. The decay is often fitted to an exponential function to extract the lifetime.

Hypothetical Data Table for Excited-State Lifetimes of this compound:

The following table is a hypothetical representation of how excited-state lifetime data for this compound could be presented. The lifetimes would be expected to vary in different solvents due to factors such as solvent polarity and viscosity, which can influence the rates of non-radiative decay.

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Profile | Lifetime (τ) [ns] | Chi-squared (χ²) |

| Cyclohexane | - | - | Mono-exponential | - | - |

| Toluene | - | - | Mono-exponential | - | - |

| Dichloromethane | - | - | Bi-exponential | - | - |

| Acetonitrile | - | - | Mono-exponential | - | - |

| Methanol | - | - | Bi-exponential | - | - |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. The decay profile (mono- or bi-exponential) would provide insights into the presence of different excited-state species or complex decay pathways.

The absence of specific PLQY and excited-state lifetime data for this compound highlights a gap in the current understanding of its photophysical properties. Such data would be invaluable for elucidating the structure-property relationships and for guiding the rational design of new materials with tailored emissive characteristics.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The D-A structure inherent to 2-(p-Tolylamino)isonicotinonitrile is a key feature in the design of materials for OLEDs. These devices rely on a series of organic layers to efficiently convert electrical current into light. The performance of an OLED is heavily dependent on the specific properties of the materials used in its emissive and charge-transporting layers.

Emitter materials are the heart of an OLED, responsible for generating light. The efficiency of this process is dictated by how effectively the material can utilize electrically generated excitons (bound electron-hole pairs).

Fluorescent Emitters: Conventional fluorescent materials only utilize singlet excitons (25% of the total), limiting their maximum internal quantum efficiency (IQE). While no specific data exists for this compound as a fluorescent emitter, its D-A nature could lead to intramolecular charge transfer (ICT) states, which are often highly emissive.

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a significant advancement, enabling the harvesting of both singlet and triplet excitons (up to 100% IQE) through a process called reverse intersystem crossing (RISC). This is achieved in molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). The twisted geometry often found in D-A compounds can lead to a small ΔEST, making this compound a promising, yet unproven, candidate for a TADF emitter.

Phosphorescent Sensitizers: In some OLED architectures, a sensitizer is used to transfer energy to a phosphorescent emitter. While less common for this class of materials, the triplet energy level of this compound would need to be higher than that of the phosphorescent dopant to function effectively in this role.

A hypothetical data table for the emitter properties of this compound, pending experimental verification, is presented below.

| Property | Hypothetical Value | Significance |

| Photoluminescence Quantum Yield (PLQY) | > 80% | A high PLQY is crucial for efficient light emission. |

| Emission Peak (λem) | 450 - 550 nm | The position of the emission peak determines the color of the emitted light (blue to green range is common for similar structures). |

| ΔEST (S1-T1 energy gap) | < 0.2 eV | A small ΔEST is a prerequisite for efficient TADF. |

| Excited State Lifetime | ns to µs | The lifetime of the excited state influences the efficiency and stability of the device. TADF materials exhibit both a prompt and a delayed fluorescence component. |

This table is for illustrative purposes only and is not based on experimental data.

Host materials form the matrix for the emissive dopants in the light-emitting layer of an OLED. An effective host must possess a high triplet energy to confine excitons on the guest emitter, as well as good charge transport properties to ensure a balanced flow of electrons and holes. The wide bandgap that could be expected from a molecule like this compound makes it a theoretical candidate for a host material, although its charge transport characteristics would need to be thoroughly evaluated.

Efficient OLED operation requires the balanced injection and transport of holes and electrons from the anode and cathode, respectively, to the emissive layer. Materials are specifically designed to facilitate the transport of one type of charge carrier.

Hole Transport Materials (HTMs): The p-tolylamino group is a well-known hole-transporting moiety. Therefore, it is plausible that this compound could exhibit hole-transporting capabilities.

Electron Transport Materials (ETMs): The isonicotinonitrile core, being electron-deficient, could contribute to electron transport.

The ambipolar nature (ability to transport both holes and electrons) of this compound would need to be investigated to determine its suitability for either or both charge transport layers.

Below is a hypothetical data table outlining the potential charge transport properties of this compound.

| Property | Hypothetical Value | Significance |

| Hole Mobility (µh) | 10⁻⁵ to 10⁻³ cm²/Vs | Determines the efficiency of hole transport from the anode to the emissive layer. |

| Electron Mobility (µe) | 10⁻⁶ to 10⁻⁴ cm²/Vs | Determines the efficiency of electron transport from the cathode to the emissive layer. |

| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.8 eV | The HOMO level influences the efficiency of hole injection from the anode and the hole transport layer. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.0 eV | The LUMO level influences the efficiency of electron injection from the cathode and the electron transport layer. |

This table is for illustrative purposes only and is not based on experimental data.

Mechanofluorochromic Materials

Mechanofluorochromic (MFC) materials exhibit a change in their fluorescence color upon the application of mechanical stimuli such as grinding, shearing, or pressing. This phenomenon arises from changes in the molecular packing and intermolecular interactions in the solid state. Donor-acceptor compounds, particularly those with a twisted molecular geometry, are often excellent candidates for MFC materials. The application of mechanical force can alter the degree of intermolecular π-π stacking and other interactions, leading to a shift in the emission wavelength. Given the D-A structure of this compound, it is a strong candidate for exhibiting MFC properties, a hypothesis that awaits experimental validation.

Other Organic Electronic and Photonic Devices

The potential applications of this compound extend beyond OLEDs. Its optoelectronic properties could be harnessed in other organic electronic and photonic devices, including:

Organic Photovoltaics (OPVs): In OPVs, D-A molecules can function as either the donor or acceptor material in the active layer, responsible for absorbing light and generating charge carriers.

Organic Field-Effect Transistors (OFETs): The charge-transporting capabilities of this compound could be utilized in the active channel of OFETs, which are the fundamental building blocks of organic integrated circuits.

Integration Strategies in Device Architectures

The successful integration of this compound into any of these device architectures would depend on several factors. Its solubility in common organic solvents would be crucial for solution-based processing techniques like spin-coating and inkjet printing. For vacuum thermal evaporation, a common fabrication method for OLEDs, the material would need to exhibit good thermal stability to prevent decomposition during the deposition process. The compatibility of its energy levels (HOMO and LUMO) with other materials in the device stack would also be a critical consideration for ensuring efficient charge injection and transport.

Chemical Degradation Mechanisms and Stability Studies of 2 P Tolylamino Isonicotinonitrile in Material Applications

Investigation of Degradation Pathways in Device Operation

In the context of organic light-emitting diodes (OLEDs), the degradation of organic materials is a critical factor limiting device lifetime. For a compound like 2-(p-Tolylamino)isonicotinonitrile, which possesses a donor-acceptor structure, potential degradation pathways under electrical stress would likely involve the formation of unstable radical ion states. The repeated cycling between neutral and charged states can induce chemical reactions, leading to the formation of non-emissive species and charge traps. Common degradation reactions in similar arylamine-containing materials include bond cleavage, dimerization, or reactions with other molecules within the device stack.

Exciton-Induced Degradation Processes

Excitons, the bound electron-hole pairs essential for light emission in OLEDs, are also a primary driver of material degradation. nih.gov High-energy excitons, particularly triplet excitons which have longer lifetimes, can transfer their energy to a molecule of this compound, promoting it to an excited state from which it can undergo a chemical reaction. This can include bond dissociation, especially at weaker points in the molecule, or facilitate reactions with neighboring molecules. For many organic emitters, exciton-polaron annihilation is a significant degradation mechanism, leading to a gradual decrease in luminance. nih.gov

Influence of Molecular Structure on Operational Stability

The inherent stability of this compound is intrinsically linked to its molecular structure. The bond dissociation energies of the C-N linkage between the tolyl and pyridine (B92270) groups, as well as the stability of the isonicotinonitrile moiety, are key determinants. The electron-donating nature of the tolyl group and the electron-withdrawing nature of the isonicotinonitrile group create a charge-transfer character in the excited state. The stability of this charge-transfer state and its susceptibility to forming irreversible bonds with adjacent molecules would be a critical factor in its operational lifetime. For instance, in related TADF materials, modifications to the donor or acceptor units, such as deuteration, have been shown to significantly enhance photostability and device lifetime by strengthening chemical bonds.

Methodologies for Degradation Product Identification

To identify the byproducts of this compound degradation, a combination of advanced analytical techniques would be required. These methods are crucial for understanding the chemical changes that occur and for designing more stable materials.

Table 1: Analytical Techniques for Degradation Product Identification

| Analytical Technique | Application in Degradation Studies |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its various degradation products in a complex mixture. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile degradation products by separating them and providing their mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique for identifying non-volatile degradation products by separating them chromatographically and then determining their molecular weight and structure through mass analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the degradation products, allowing for unambiguous identification once they are isolated. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify changes in functional groups within the material as it degrades, indicating which chemical bonds are being broken or formed. |

These techniques, often used in combination, allow researchers to piece together the degradation pathways and understand the underlying chemical mechanisms.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The future synthesis of 2-(p-Tolylamino)isonicotinonitrile and its derivatives will likely focus on improving efficiency, sustainability, and structural diversity. Key areas of development may include:

Catalytic Cross-Coupling Reactions: Modern synthetic organic chemistry offers a plethora of catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination, that could be optimized for the synthesis of this compound. Research in this area would aim to identify catalyst systems (e.g., palladium or copper-based) that can efficiently couple p-toluidine (B81030) with a suitable 2-halo-isonicotinonitrile precursor under mild conditions. The goal would be to achieve high yields and purity while minimizing reaction times and catalyst loading.

C-H Activation Strategies: A more atom-economical and sustainable approach would involve the direct C-H amination of isonicotinonitrile with p-toluidine. This strategy avoids the pre-functionalization of the pyridine (B92270) ring, reducing waste and synthetic steps. Research will need to focus on discovering selective and robust catalysts capable of facilitating this transformation.

Flow Chemistry and Process Optimization: For scalable production, the development of continuous flow synthesis methods for this compound would be highly advantageous. Flow chemistry offers precise control over reaction parameters, leading to improved safety, consistency, and yield.

Exploration of New Application Areas in Advanced Materials

The unique combination of a polar nitrile group and an electron-donating tolylamino substituent suggests that this compound could find applications in various advanced materials:

Luminescent Materials: The aromatic and heterocyclic nature of the molecule suggests potential for photoluminescent properties. Future research could involve synthesizing a series of derivatives with varying substituents on the tolyl ring or the pyridine core to tune the emission color and quantum efficiency. These materials could be explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the nitrile group can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand for the construction of novel coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalysis, and sensing.

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved processability. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization.

Advanced Computational Modeling for Predictive Design

Computational chemistry will be an indispensable tool in guiding the future development of this compound-based materials.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. This information can provide insights into its potential for charge transport, light absorption and emission, and reactivity. For instance, calculations can help in understanding the impact of different substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing materials for organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the intermolecular interactions and bulk properties of materials containing this compound. This can aid in predicting the morphology of thin films, which is critical for the performance of organic electronic devices.

Virtual Screening: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired properties, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Towards Sustainable and High-Performance Organic Electronic Materials

A significant future direction for research on this compound lies in its potential contribution to the field of sustainable organic electronics.

Metal-Free Organic Emitters: There is a growing demand for efficient and stable metal-free organic emitters for OLEDs to reduce reliance on expensive and rare metals like iridium and platinum. The intrinsic luminescent properties of this compound derivatives could be harnessed for this purpose.

Printable Electronics: Solution-processable materials are key to the development of low-cost, large-area printable electronics. Research into the solubility and film-forming properties of this compound derivatives will be crucial for their application in technologies such as printed sensors and flexible displays.

Biodegradable Electronics: As electronic waste becomes an increasing environmental concern, the development of biodegradable electronic materials is gaining importance. While challenging, future research could explore the design of this compound-based materials with tailored biodegradability without compromising their electronic performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.